2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one
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Overview
Description
2-Amino-1-(2-amino-6-azaspiro[34]octan-6-yl)-3-methylbutan-1-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic ring and the introduction of amino groups. Common reagents used in the synthesis include amines, ketones, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, alcohols, and amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-azaspiro[3.4]octan-5-one: A structurally related compound with similar spirocyclic features.
2-Oxa-6-azaspiro[3.4]octane: Another spirocyclic compound with an oxygen atom in the ring structure.
Uniqueness
2-Amino-1-(2-amino-6-azaspiro[34]octan-6-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-8(2)10(14)11(16)15-4-3-12(7-15)5-9(13)6-12/h8-10H,3-7,13-14H2,1-2H3 |
InChI Key |
LWCMKKPKZZATFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2(C1)CC(C2)N)N |
Origin of Product |
United States |
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